Home > Products > Screening Compounds P79926 > Mangafodipir (trisodium)
Mangafodipir (trisodium) -

Mangafodipir (trisodium)

Catalog Number: EVT-10884543
CAS Number:
Molecular Formula: C22H27MnN4Na3O14P2
Molecular Weight: 757.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Mangafodipir Trisodium is the trisodium salt of mangafodipir with potential antioxidant and chemoprotective activities. Consisting of manganese (II) ions chelated to fodipir (dipyridoxyl diphosphate or DPDP), mangafodipir scavenges oxygen free radicals such as superoxide anion, hydrogen peroxide, and hydroxyl radical, potentially preventing oxygen free radical damage to macromolecules such as DNA and minimizing oxygen free radical-related chemotoxicity in normal tissues. However, this agent may potentiate the chemotherapy-induced generation of oxygen free radicals in tumor cells, resulting in the potentiation of chemotherapy-induced cytotoxicity; tumor cells, with higher levels of reactive oxygen species than normal cells, possess a lower threshold for oxygen free radical-mediated cytotoxicity. Mangafodipir is traditionally used as an imaging agent in magnetic resonance imaging (MRI).
See also: Mangafodipir Trisodium (preferred).
Overview

Mangafodipir trisodium is a paramagnetic contrast agent primarily used in magnetic resonance imaging (MRI) to enhance the visibility of liver lesions. It is composed of manganese(II) ions complexed with the chelating agent dipyridoxyl diphosphate. This compound is designed to improve the differentiation between normal and abnormal tissues in MRI scans, thereby aiding in the diagnosis of various hepatic conditions. Despite its clinical utility, mangafodipir was withdrawn from the U.S. market in 2003 and from the European market in 2012 due to commercial reasons, rather than safety concerns .

Source

Mangafodipir is synthesized through chemical processes that involve the complexation of manganese ions with fodipir. The active component, manganese(II) dipyridoxyl diphosphate, is responsible for its paramagnetic properties, which enhance MRI contrast .

Classification

Mangafodipir trisodium falls under the category of diagnostic agents, specifically as a contrast medium for MRI. It is classified as a paramagnetic chelate due to its ability to form stable complexes with manganese ions, which are crucial for its imaging capabilities.

Synthesis Analysis

Methods

The synthesis of mangafodipir trisodium involves the following steps:

  1. Formation of Fodipir: Fodipir is synthesized from pyridoxal and phosphoric acid derivatives.
  2. Complexation with Manganese: Manganese(II) ions are introduced to form a stable complex with fodipir through coordination chemistry.
  3. Trisodium Salt Formation: The resulting compound is treated with sodium salts to produce mangafodipir trisodium, enhancing its solubility and stability for intravenous administration.

Technical Details

The synthesis typically employs controlled pH conditions and temperature to ensure complete complexation and prevent precipitation of insoluble manganese salts. High-performance liquid chromatography (HPLC) methods are often used to purify the final product and confirm its identity and purity .

Molecular Structure Analysis

Structure

Mangafodipir trisodium has a complex molecular structure characterized by the following:

  • Chemical Formula: C22H28MnN4O14P2C_{22}H_{28}MnN_{4}O_{14}P_{2}
  • Molar Mass: Approximately 689.366g/mol689.366\,g/mol
  • 3D Structure: The compound features a central manganese ion coordinated by multiple oxygen atoms from the dipyridoxyl diphosphate ligand.

Data

The structure can be represented in various formats such as SMILES and InChI, which describe its connectivity and stereochemistry in detail .

Chemical Reactions Analysis

Reactions

Mangafodipir undergoes several important reactions:

  1. Dephosphorylation: Upon administration, mangafodipir is metabolized by hydrolysis, leading to the formation of manganese dipyridoxyl ethylenediamine diacetate and other metabolites.
  2. Transmetallation: In biological systems, it can exchange manganese ions for zinc ions under certain conditions, forming zinc complexes that may have different biological activities .

Technical Details

The kinetics of these reactions are influenced by pH, temperature, and the presence of competing metal ions. Analytical techniques like HPLC are utilized to monitor these transformations in biological samples .

Mechanism of Action

Process

The mechanism by which mangafodipir enhances MRI contrast involves:

  • Paramagnetism: The manganese(II) ions create a strong magnetic field that shortens the longitudinal relaxation time (T1) of nearby protons in tissues.
  • Selective Uptake: Normal liver tissue preferentially absorbs manganese compared to malignant tissues, resulting in increased signal intensity for better visualization on MRI scans.

Data

Studies indicate that after intravenous administration, manganese concentrations peak rapidly in liver tissue within minutes, facilitating timely imaging .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Mangafodipir trisodium is typically presented as a clear solution for intravenous injection.
  • Solubility: It exhibits high solubility in aqueous solutions due to its sodium salt form.

Chemical Properties

  • Stability: The compound is stable under recommended storage conditions (15°C to 30°C), but should not be frozen as this can compromise its integrity.
  • pH Sensitivity: Its stability and reactivity can be affected by pH changes during storage or administration .
Applications

Mangafodipir trisodium has several scientific applications:

  • MRI Contrast Agent: Primarily used for enhancing imaging quality in liver scans.
  • Chemotherapy Adjunct: Investigated for its potential role in enhancing the efficacy of chemotherapeutic agents due to its antioxidant properties.
  • Cardiovascular Interventions: Explored as an adjunct during percutaneous coronary interventions to protect myocardial tissue from oxidative stress during ischemic events .
Pharmacological Mechanisms of Hepatobiliary Contrast Enhancement

Manganese Release Kinetics and Hepatocyte Uptake Pathways

Following intravenous administration, mangafodipir trisodium (manganese dipyridoxyl diphosphate, Mn-DPDP) undergoes controlled dissociation. The complex releases manganese (Mn²⁺) ions via transmetalation, where endogenous zinc displaces manganese from the DPDP ligand. This process generates metabolites including manganese dipyridoxyl monophosphate (MnDPMP) and manganese dipyridoxyl ethylenediamine diacetate (MnPLED) [3] [5]. Manganese release follows first-order kinetics, with an initial plasma half-life of approximately 20 minutes. Within 1 hour, plasma manganese concentrations drop to ~15% of peak values, indicating rapid tissue uptake or elimination [8].

Hepatocyte absorption occurs primarily through active transport mechanisms. Released Mn²⁺ binds to plasma α₂-macroglobulin and albumin (27% protein binding), facilitating hepatic delivery via portal blood flow [3] [10]. Hepatocytes internalize manganese through:

  • Zinc transporters (ZIP8/ZIP14): These divalent metal transporters exhibit high affinity for Mn²⁺ [5]
  • Calcium channels: Mn²⁺ competes with Ca²⁺ for uptake via voltage-gated channels [6]
  • Organic anion transporting polypeptides (OATPs): Specifically OATP1B1/B3, which also transport bilirubin [4]

Once internalized, Mn²⁺ is excreted into bile via multidrug resistance-associated proteins (MRP2) and stored transiently in hepatocyte mitochondria [5]. Approximately 50-61% of administered manganese undergoes fecal excretion via bile, while 15-20% is eliminated renally [8].

Table 1: Manganese Release and Distribution Kinetics of Mangafodipir Trisodium

ParameterValueBiological CompartmentSource
Plasma Half-life (Initial)20 minutesBlood [8]
Plasma Clearance (1 hour)~85% reductionBlood [3] [8]
Hepatocyte Uptake Peak15-30 minutesLiver [5]
Fecal Excretion50-61%Bile/Hepatobiliary System [3] [8]
Renal Excretion15-20%Kidneys [8] [10]

Role of Vitamin B6 Receptor-Mediated Cellular Internalization

The structural design of mangafodipir leverages molecular mimicry to exploit endogenous nutrient uptake pathways. The DPDP ligand derives from pyridoxine (vitamin B₆), enabling recognition by hepatocyte vitamin B₆ receptors [4] [9]. This receptor-mediated process provides hepatocyte selectivity and enhances manganese delivery efficiency.

The internalization mechanism involves:

  • Ligand-receptor binding: DPDP binds to cell surface pyridoxine receptors with high affinity due to its diphosphate groups and pyridine rings [5]
  • Receptor-mediated endocytosis: The ligand-receptor complex undergoes clathrin-coated vesicle formation and internalization [4]
  • Intracellular dissociation: Lysosomal acidic pH promotes manganese dissociation from DPDP within hepatocytes [5]

This pathway enables preferential accumulation in hepatocytes compared to metastatic lesions, which lack efficient vitamin B₆ transport mechanisms. Notably, pancreatic acinar cells also express vitamin B₆ receptors, explaining the observed pancreatic enhancement in 30% of patients receiving mangafodipir [1] [5]. Competitive inhibition studies demonstrate 40-60% reduced hepatic manganese uptake when co-administered with free pyridoxine, confirming receptor dependence [4] [9].

T1 Relaxivity Modulation in Hepatic Parenchymal Lesion Differentiation

Mangafodipir's diagnostic utility stems from manganese's paramagnetic properties. With five unpaired electrons in its outer shell, Mn²⁺ effectively shortens the longitudinal relaxation time (T1) of water protons in tissues where it accumulates [1] [5]. The T1 relaxivity (r1) of mangafodipir ranges from 6.7–8.8 mM⁻¹s⁻¹ at 1.5 Tesla, significantly higher than extracellular gadolinium agents (r1=3.9–4.3 mM⁻¹s⁻¹) [7]. This property generates positive enhancement of hepatocyte-containing tissues on T1-weighted magnetic resonance imaging sequences.

In hepatic imaging:

  • Normal parenchyma: Exhibits 108–127% signal intensity increase within 15–30 minutes post-injection due to Mn²⁺ accumulation [1] [7]
  • Metastatic lesions: Show minimal enhancement (≤15% signal increase) due to absence of hepatocyte transporters [5] [7]
  • Hepatocellular carcinoma (HCC): Demonstrates variable enhancement (25–80%) depending on differentiation status and OATP expression [5] [7]
  • Focal nodular hyperplasia (FNH): Exhibits strong delayed enhancement due to functional hepatocytes and biliary retention [5]

Table 2: Contrast Enhancement Patterns in Focal Liver Lesions

Lesion TypeSignal EnhancementEnhancement MechanismDifferentiation Basis
Normal Liver Parenchyma108–127% increaseActive Mn²⁺ uptake via transporters/receptorsReference tissue for lesion comparison
Metastases≤15% increaseLack of hepatocyte transportersHypointense appearance
Well-differentiated HCC60–80% increasePartial preservation of OATPs/vitamin B₆ receptorsIntermediate hyperintensity
Poorly-differentiated HCC25–40% increaseLoss of hepatocyte transportersNear-metastasis pattern
Focal Nodular Hyperplasia>100% increaseFunctional hepatocytes with biliary retentionHyperintense with scar enhancement

The contrast-to-noise ratio between liver and lesions improves by 300–400% compared to non-enhanced imaging, enabling superior lesion detection [1] [7]. Enhancement persists for 4–24 hours due to prolonged manganese retention in hepatocytes, permitting extended imaging windows [3] [5]. Crucially, T1 shortening effects are most pronounced when manganese is protein-bound, explaining greater enhancement in functioning hepatocytes versus extracellular fluid [5] [10]. This differential relaxivity underpins mangafodipir's utility in distinguishing hepatocellular from non-hepatocellular lesions and identifying hepatocyte dysfunction within tumors.

Properties

Product Name

Mangafodipir (trisodium)

IUPAC Name

trisodium;2-[2-[carboxylatomethyl-[[5-[[hydroxy(oxido)phosphoryl]oxymethyl]-2-methyl-3-oxidopyridin-4-yl]methyl]amino]ethyl-[[2-methyl-3-oxido-5-(phosphonooxymethyl)pyridin-4-yl]methyl]amino]acetate;manganese(2+)

Molecular Formula

C22H27MnN4Na3O14P2

Molecular Weight

757.3 g/mol

InChI

InChI=1S/C22H32N4O14P2.Mn.3Na/c1-13-21(31)17(15(5-23-13)11-39-41(33,34)35)7-25(9-19(27)28)3-4-26(10-20(29)30)8-18-16(12-40-42(36,37)38)6-24-14(2)22(18)32;;;;/h5-6,31-32H,3-4,7-12H2,1-2H3,(H,27,28)(H,29,30)(H2,33,34,35)(H2,36,37,38);;;;/q;+2;3*+1/p-5

InChI Key

BENFPBJLMUIGGD-UHFFFAOYSA-I

Canonical SMILES

CC1=NC=C(C(=C1[O-])CN(CCN(CC2=C(C(=NC=C2COP(=O)(O)[O-])C)[O-])CC(=O)[O-])CC(=O)[O-])COP(=O)(O)O.[Na+].[Na+].[Na+].[Mn+2]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.